

Technical Guide & Safety Data Sheet: Cyclamic Acid-d11 Sodium Salt

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Compound of Interest

Compound Name: Cyclamic Acid-d11 Sodium Salt

Cat. No.: B1153271

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Document Type: Technical Whitepaper & Safety Guide Compound: Sodium Cyclamate-d11 (Cyclohexyl-d11) Application: Stable Isotope Internal Standard (LC-MS/GC-MS)

Product Identification & Chemical Architecture Nomenclature & Identity

- Chemical Name: Sodium N-(cyclohexyl-d11)sulfamate[1][2]
- Synonyms: Sodium Cyclamate-d11; **Cyclamic acid-d11 sodium salt**[3]
- Unlabeled Analog CAS: (Sodium Cyclamate)[1][2][3][4][5]
- Labeled CAS: Not individually assigned (Generic: Stable Isotope Labeled Standard)
- Molecular Formula: C₆D₁₁HNNNaO₃S
- Molecular Weight: ~212.29 g/mol (vs. 201.22 g/mol for unlabeled)
- Isotopic Purity: ≥99 atom % D

Technical Context

This compound is the deuterated sodium salt of cyclamic acid. It is engineered as a quantification reference standard. The 11 deuterium atoms are located on the cyclohexyl ring,

rendering the mass shift (+11 Da) distinct enough to avoid isotopic overlap with the native analyte during Mass Spectrometry (MS) analysis.

Hazard Identification & Toxicology

GHS Classification

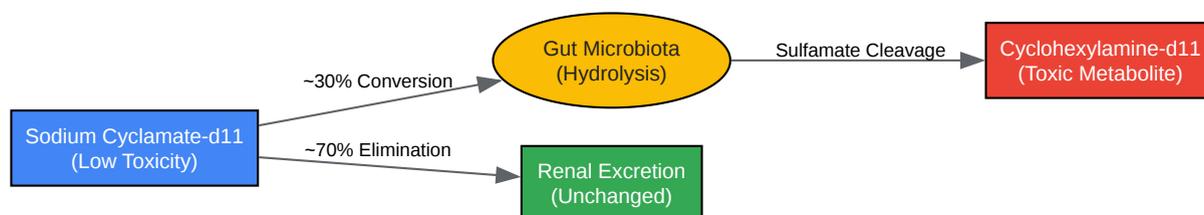
While the deuterated form is a research chemical, its toxicological profile is modeled on the unlabeled parent compound.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation	Category 3	H316: Causes mild skin irritation.

Metabolic Toxicology (The Cyclohexylamine Pathway)

The safety profile of cyclamate is dictated by its metabolic conversion. Cyclamate itself is poorly absorbed, but gut microbiota can hydrolyze the sulfamate bond to release Cyclohexylamine, a compound with higher toxicity (sympathomimetic effects).

Key Insight for Researchers: When using the d11-analog in in vivo metabolic studies, be aware that the metabolite generated will be Cyclohexylamine-d11.



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Figure 1: Metabolic fate of Sodium Cyclamate-d11. The toxicity concern stems from the conversion to Cyclohexylamine-d11.

Scientific Handling & Storage Protocol

The Hygroscopicity Factor

Sodium cyclamate is hygroscopic. For the d11-labeled standard, moisture absorption introduces weighing errors that propagate into quantification bias.

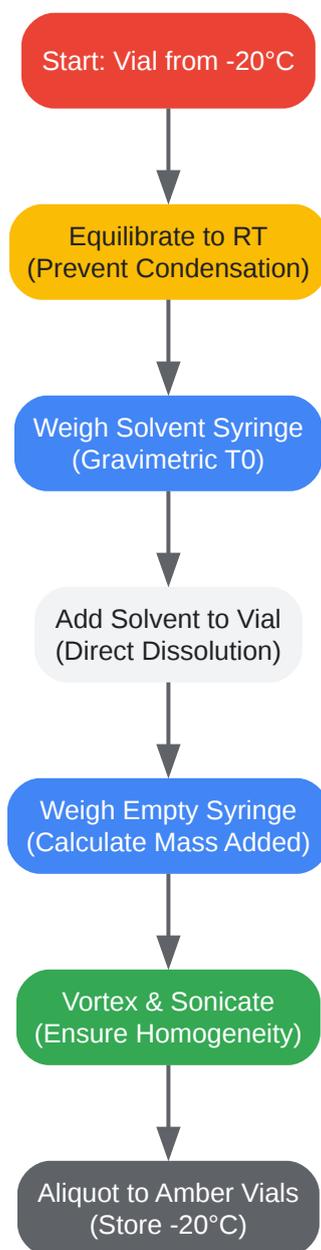
- Risk: A 1% water uptake results in a 1% underestimation of the analyte concentration in your samples.
- Control: Store in a desiccator. Equilibrate to room temperature before opening to prevent condensation.

Reconstitution Workflow (Self-Validating)

Do not rely solely on the weight printed on the vial. Isotope standards are expensive and often supplied in milligram quantities where static electricity and balance drift are significant.

Protocol: Gravimetric Stock Preparation

- Equilibrate: Allow vial to reach ambient temperature (20-25°C).
- Solvent Choice: Use LC-MS grade Methanol or Water (Solubility >100 mg/mL).
- Direct Dissolution: Do not transfer the solid. Add solvent directly to the manufacturer's vial to minimize transfer loss.
- Gravimetric Validation: Weigh the syringe/solvent before and after addition to calculate the exact concentration (), which is more precise than volumetric () for small volumes.



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Figure 2: Gravimetric reconstitution workflow to eliminate weighing errors and transfer losses.

Analytical Application (LC-MS/MS)

Internal Standard (IS) Strategy

Cyclamic acid-d11 corrects for matrix effects (ion suppression/enhancement) in complex matrices like plasma or beverages.

- Retention Time: Must match the unlabeled analyte exactly.
- Cross-Talk Check:
 - Blank Test: Inject the IS alone. Monitor the unlabeled transition. (Verifies isotopic purity).
 - Interference Test: Inject the highest standard of unlabeled cyclamate. Monitor the labeled transition. (Verifies absence of naturally occurring isotopes mimicking the IS).

Recommended Transitions (MRM)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity	Mode
Cyclamate (Native)	178.1	80.0 (SO ₃ ⁻)	Negative	ESI
Cyclamate-d11 (IS)	189.2	80.0 (SO ₃ ⁻)	Negative	ESI

Note: The product ion (80.0) is often common to both. Ensure chromatographic resolution is not required by relying on the precursor mass shift (+11 Da).

Emergency Measures

Scenario	Protocol
Eye Contact	Rinse cautiously with water for 15 mins. Remove contact lenses.
Skin Contact	Wash with mild soap and water. Remove contaminated clothing. [2] [4] [7]
Ingestion	Rinse mouth. Do not induce vomiting (risk of aspiration). Call a poison center if >1g swallowed.
Fire	Water spray, alcohol-resistant foam, dry chemical. [8] Note: Emits Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon combustion. [2]

Disposal & Environmental Data

- Biodegradability: Cyclamate is biodegradable, but the degradation product (Cyclohexylamine) is toxic to aquatic life.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into sewer systems.

References

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